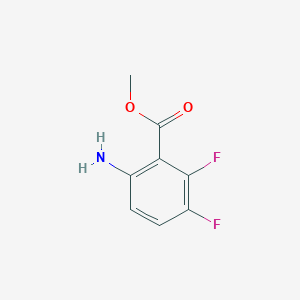

Methyl 6-amino-2,3-difluorobenzoate

CAS No.:

Cat. No.: VC15787848

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F2NO2 |

|---|---|

| Molecular Weight | 187.14 g/mol |

| IUPAC Name | methyl 6-amino-2,3-difluorobenzoate |

| Standard InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 |

| Standard InChI Key | GXEZAKNMQQWXNN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1F)F)N |

Introduction

Methyl 6-amino-2,3-difluorobenzoate is a fluorinated aromatic compound characterized by its unique chemical structure, which includes an amino group and two fluorine atoms substituted on a benzoate moiety. This compound is of significant interest in various fields, particularly in medicinal chemistry and materials science, due to its enhanced chemical reactivity and potential applications.

Biological Activity and Applications

Methyl 6-amino-2,3-difluorobenzoate exhibits potential as a modulator in enzymatic pathways due to its ability to interact with biological molecules. Its mechanism of action involves binding to specific targets through hydrogen bonding and hydrophobic interactions, which may lead to the development of targeted therapies.

Applications in Research and Industry

-

Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological systems.

-

Materials Science: Utilized in the development of new materials with unique properties.

-

Agricultural Sciences: Potential applications in developing products that require specific biochemical interactions.

Chemical Reactions and Reactivity

The compound can participate in various chemical reactions, including nucleophilic substitution and reduction, influenced by its electron-withdrawing fluorine substituents. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Comparison with Similar Compounds

Methyl 6-amino-2,3-difluorobenzoate is distinguished from similar compounds by its difluoro substitution pattern, which enhances its stability and modifies its electronic properties compared to compounds with fewer or different halogen substitutions.

Research Findings and Future Directions

Research on methyl 6-amino-2,3-difluorobenzoate highlights its potential as a candidate for drug development due to its inhibition properties against certain enzymes or receptors. Future studies should focus on optimizing its synthesis and exploring its therapeutic applications in more detail.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume